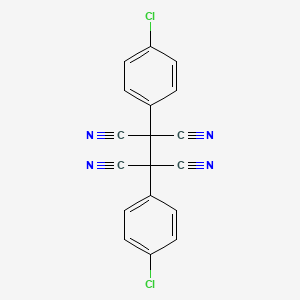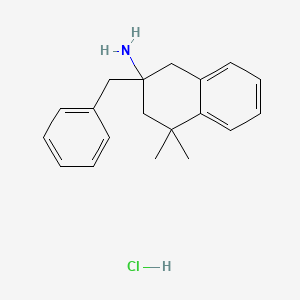![molecular formula C24H16N2O2 B14685860 2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione CAS No. 32111-07-2](/img/structure/B14685860.png)
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isoindole core: This can be achieved through a cyclization reaction involving an aromatic amine and a suitable dicarbonyl compound.
Introduction of the 4-methylphenyl group: This step can be performed via a Friedel-Crafts alkylation reaction.
Attachment of the pyridin-2-yl group: This can be done through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of high-purity reagents: Ensuring that all starting materials are of high purity to avoid side reactions.
Controlled reaction environment: Maintaining precise temperature, pressure, and pH conditions to favor the desired reaction pathway.
Efficient purification techniques: Employing methods such as recrystallization, chromatography, or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X), or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as halides, alkyl groups, or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development or as a diagnostic tool.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression or DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione: Lacks the pyridin-2-yl group, which may affect its chemical properties and applications.
4-(Pyridin-2-yl)-1H-benzo[f]isoindole-1,3(2H)-dione: Lacks the 4-methylphenyl group, potentially altering its reactivity and biological activity.
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
32111-07-2 |
|---|---|
Molekularformel |
C24H16N2O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-4-pyridin-2-ylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C24H16N2O2/c1-15-9-11-17(12-10-15)26-23(27)19-14-16-6-2-3-7-18(16)21(22(19)24(26)28)20-8-4-5-13-25-20/h2-14H,1H3 |
InChI-Schlüssel |
LUIRWFRCCICHAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C(=C3C2=O)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


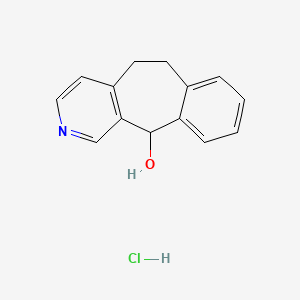

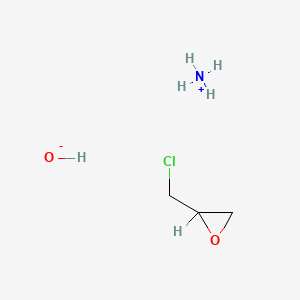
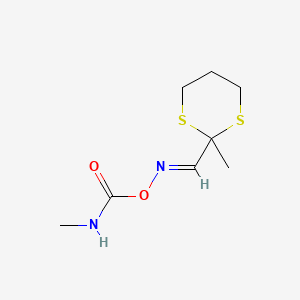

![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
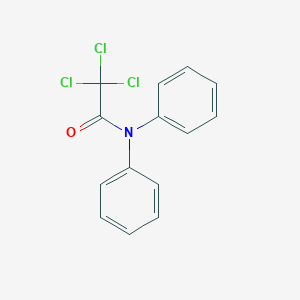
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
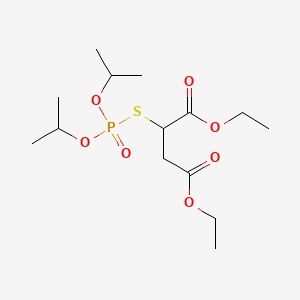
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

